2-Pentyl-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
2-Pentyl-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound with the molecular formula C9H17NO2S. It is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Thiazolidine derivatives are known to interact with various biological targets, including proteins and enzymes, due to their structural similarity to naturally occurring amino acids .
Mode of Action
The mode of action of 2-Pentyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with these targets. Thiazolidine derivatives are known to undergo fast reaction kinetics with 1,2-aminothiols and aldehydes under physiological conditions .
Biochemical Pathways
Thiazolidine derivatives are known to be involved in various biochemical reactions due to their structural similarity to naturally occurring amino acids .
Pharmacokinetics
Thiazolidine derivatives are generally known to have good bioavailability due to their structural similarity to naturally occurring amino acids .
Result of Action
Thiazolidine derivatives are known to have various biological effects due to their interactions with various biological targets .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the reaction kinetics of thiazolidine derivatives with 1,2-aminothiols and aldehydes are known to be fast under physiological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pentyl-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 1,2-aminothiols with aldehydes. This reaction is known for its fast kinetics and stability under physiological conditions . The reaction can be carried out without the need for a catalyst, making it efficient and biocompatible .
Industrial Production Methods: Industrial production methods for this compound often employ green chemistry principles to enhance yield, purity, and selectivity. Techniques such as multicomponent reactions, click reactions, and nano-catalysis are commonly used . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Pentyl-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the thiazolidine ring into more oxidized forms.
Reduction: Reducing agents can be used to modify the compound, often leading to the formation of different thiazolidine derivatives.
Substitution: Substitution reactions involve replacing one functional group with another, which can be achieved using various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different thiazolidine derivatives .
Scientific Research Applications
2-Pentyl-1,3-thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in the study of protein interactions and enzyme mechanisms.
Comparison with Similar Compounds
- 2-(1,2,3,4,5-Pentahydroxy-pentyl)-thiazolidine-4-carboxylic acid
- 2-(2-Hydroxy-phenyl)-thiazolidine-4-carboxylic acid
- 2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid
Uniqueness: 2-Pentyl-1,3-thiazolidine-4-carboxylic acid is unique due to its specific pentyl side chain, which imparts distinct chemical and biological properties. This side chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Conclusion
This compound is a versatile compound with significant potential in multiple fields. Its unique structure and reactivity make it an important subject of study in both academic and industrial research.
Properties
IUPAC Name |
2-pentyl-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c1-2-3-4-5-8-10-7(6-13-8)9(11)12/h7-8,10H,2-6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHGGWNXWOIXJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1NC(CS1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69588-05-2 |
Source
|
Record name | 2-pentyl-1,3-thiazolidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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